molecular formula C25H29N3O3S2 B2920852 4-(azepan-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 306736-29-8

4-(azepan-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2920852
CAS No.: 306736-29-8
M. Wt: 483.65
InChI Key: VDSSXNGCMXRHDO-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H29N3O3S2 and its molecular weight is 483.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antineoplastic Activity

Research has explored the synthesis of related thieno[2,3-b]azepin-4-ones, considering their potential antineoplastic (anti-cancer) activities. One study involved preparing these compounds through a Dieckmann ring closure reaction, aiming to evaluate their antitumor activities due to similarities with previously reported antitumor compounds. However, preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds (Koebel, R. F., Needham, L., & Blanton, C., 1975).

Structural Reorganization and Formation of Azaheterocycles

Another aspect of scientific research involves the structural reorganization of related compounds to access functionalized thiazolines and azaheterocycles. A study demonstrated the unexpected formation of 2-thiazoline derivatives alongside seven-membered azaheterocycles upon treatment with specific reagents, highlighting an interesting area of molecular transformation and synthesis (Nedolya, N., Tarasova, O., Albanov, A., & Trofimov, B., 2014).

Antimicrobial Activities

The synthesis of novel heterocyclic compounds, including thiazolinone derivatives, has been pursued for their potential antimicrobial properties. One study focused on synthesizing spiro thiazolinone heterocyclic compounds and evaluating their antimicrobial activity. The research found that increasing the fusion of heterocyclic rings enhanced the compounds' antimicrobial activities, suggesting a promising approach for developing new antimicrobial agents (Patel, P. N., & Patel, Y., 2015).

Synthesis of Azepines and Their Biological Activities

The synthesis and investigation of azepines and their derivatives for biological activities, such as vasopressin antagonist activity, are another significant area of research. A study synthesized a series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines, demonstrating potent orally active AVP receptor antagonists, which could have implications in treating conditions like hypertension (Albright, J. D., Delos Santos, E. G., Dusza, J. P., Chan, P. S., Coupet, J., Ru, X., & Mazandarani, H., 2000).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S2/c1-18(2)19-7-9-20(10-8-19)23-17-32-25(26-23)27-24(29)21-11-13-22(14-12-21)33(30,31)28-15-5-3-4-6-16-28/h7-14,17-18H,3-6,15-16H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSSXNGCMXRHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.